molecular formula C15H20F2N2O B2634497 (S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile CAS No. 782482-51-3

(S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile

Cat. No.: B2634497
CAS No.: 782482-51-3
M. Wt: 282.335
InChI Key: TZANTSKRYJQTMM-CQSZACIVSA-N
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Description

(S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tert-butyl group, a difluorophenyl group, and a hydroxyethylamino group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydroxyethylamino intermediate: This step involves the reaction of 2,4-difluorophenylacetonitrile with a suitable amine under basic conditions to form the hydroxyethylamino intermediate.

    Introduction of the tert-butyl group: The intermediate is then reacted with tert-butyl bromide in the presence of a strong base to introduce the tert-butyl group.

    Final coupling reaction: The final step involves coupling the intermediate with a suitable nitrile compound under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a suitable catalyst.

    Substitution: Common nucleophiles include hydroxide ions (OH-) and amines.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The hydroxyethylamino group and the difluorophenyl group are likely involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanamide
  • (S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanoic acid

Uniqueness

(S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O/c1-15(2,3)19(8-4-7-18)10-14(20)12-6-5-11(16)9-13(12)17/h5-6,9,14,20H,4,8,10H2,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZANTSKRYJQTMM-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCC#N)CC(C1=C(C=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N(CCC#N)C[C@H](C1=C(C=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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